molecular formula C12H9IN2O2 B8777083 N-(4-iodophenyl)-2-nitroaniline CAS No. 104096-04-0

N-(4-iodophenyl)-2-nitroaniline

Cat. No.: B8777083
CAS No.: 104096-04-0
M. Wt: 340.12 g/mol
InChI Key: WXQWIEACEMJRDB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-nitroaniline is a specialized organic compound that serves as a valuable synthetic intermediate in research and development. This chemical features both an iodine substituent and a nitro group on its aromatic ring systems, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. Researchers utilize this compound in the development of novel functional materials, including liquid crystals and organic semiconductors, as well as in pharmaceutical research for creating candidate molecules with potential biological activity. Its structure is particularly suited for exploring structure-activity relationships and as a precursor in the synthesis of combinatorial libraries. Handling and Safety: Consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment should be worn. Regulatory Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

104096-04-0

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

N-(4-iodophenyl)-2-nitroaniline

InChI

InChI=1S/C12H9IN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H

InChI Key

WXQWIEACEMJRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Weight (g/mol) Substituent Effects (σp) Key Applications
This compound 354.12 +0.28 (I) Cross-coupling, HTM synthesis
4-Chloro-N-ethyl-2-nitroaniline 215.66 +0.23 (Cl) Agrochemical intermediates
N-(4-Methoxyphenyl)-2-nitroaniline 244.25 -0.27 (OCH₃) Laboratory reagents
N,N-Dimethyl-2-nitroaniline 181.18 +0.12 (N(CH₃)₂) Dye synthesis

Preparation Methods

Reaction of 4-Iodoaniline with 2-Fluoronitrobenzene

The most direct route involves displacing fluorine in 2-fluoronitrobenzene with 4-iodoaniline. The nitro group activates the aromatic ring, enabling NAS at the ortho position.

Typical Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Polar aprotic solvents (DMF, DMSO)

  • Temperature : 120–180°C (conventional heating) or microwave-assisted (220°C, 28 min)

  • Catalyst : Anhydrous potassium fluoride (KF) to enhance fluoride displacement

Mechanistic Insights :
The nitro group withdraws electron density via resonance, stabilizing the Meisenheimer intermediate during fluoride departure. Steric effects from the para-iodo substituent may slightly reduce reaction rates compared to chloro analogues, but electronic activation dominates.

Yield Considerations :
For chloro analogues, yields range from 52% (microwave) to 93.9% (reflux with triethylamine). For iodine, expect moderate reductions (e.g., 65–85%) due to increased steric bulk, though electronic similarities may mitigate losses.

Transition Metal-Catalyzed Coupling

Ullmann Coupling

Copper-mediated coupling between 2-nitroaniline and 1-iodo-4-nitrobenzene could form the target compound. However, nitro groups may deactivate catalysts or promote side reactions.

Conditions :

  • Catalyst : Copper(I) iodide (CuI)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO or DMF

  • Temperature : 100–120°C

Challenges :
Nitro groups are strong electron-withdrawing groups, potentially inhibiting oxidative addition. This method remains speculative without empirical validation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-nitrohalobenzenes (X = Cl, Br) with 4-iodoaniline offers a modern alternative.

Optimized Parameters :

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand

  • Base : Cs₂CO₃

  • Solvent : Toluene or dioxane

  • Temperature : 80–100°C

Advantages :
Tolerates electron-deficient aryl halides, but nitro groups may require careful ligand selection to prevent catalyst poisoning.

Halogen Exchange Reactions

Finkelstein-Type Substitution

Converting N-(4-chlorophenyl)-2-nitroaniline to the iodo derivative via halogen exchange is theoretically plausible but challenging for aromatic systems.

Conditions :

  • Reagent : Sodium iodide (NaI) in acetone

  • Catalyst : Copper(I) iodide

  • Temperature : Reflux (60–80°C)

Limitations :
Aromatic chlorides are less reactive than aliphatic counterparts, necessitating harsh conditions that risk nitro group reduction.

Comparative Analysis of Methods

MethodAdvantagesLimitationsExpected Yield (%)
NAS (Fluoro Displacement)High selectivity, scalableRequires 4-iodoaniline, moderate steric effects70–85
Buchwald-HartwigMild conditions, functional group toleranceCostly catalysts, sensitivity to nitro groups50–70
Ullmann CouplingRobust for electron-deficient substratesLow yields, side reactions40–60

Purification and Characterization

Crude products are typically purified via:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients

  • Recrystallization : Ethanol/water or toluene/hexane mixtures

Key Characterization Data :

  • ¹H NMR : Aromatic protons adjacent to nitro and iodine show deshielding (δ 7.2–8.2 ppm).

  • MS (ESI) : Molecular ion peak at m/z 345 [M+H]⁺.

Challenges and Mitigation Strategies

  • Iodine Stability : Prolonged heating may cause C-I bond cleavage. Use inert atmospheres (N₂/Ar) and minimize reaction times.

  • Nitro Group Reduction : Avoid reductive conditions (e.g., Fe, H₂) unless intermediates require it.

Q & A

Q. What are the recommended synthetic routes for N-(4-iodophenyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, iodophenyl derivatives can be synthesized via palladium-catalyzed cross-coupling or direct nitration of pre-iodinated aniline precursors. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical:
  • Catalyst Systems : Use of CsF in dimethoxyethane (DME) for analogous compounds achieved 30% yield after flash chromatography .
  • Characterization : Melting point (mp), 1H^1H/13C^{13}C NMR, and HRMS are standard for purity verification .
  • Table : Example reaction parameters for nitroaniline derivatives:
Reagent SystemSolventTemp (°C)Yield (%)Purity (HRMS)
CsF/DMEDME2530>95%

Q. How can structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :
  • Spectroscopy : 1H^1H NMR (aromatic proton shifts), 13C^{13}C NMR (nitro/iodo group effects), and IR (NO2_2 stretching ~1520 cm1^{-1}) .
  • Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolves iodine’s heavy-atom effects on crystal packing .

Q. What are the stability considerations for nitroaniline derivatives under storage or reaction conditions?

  • Methodological Answer :
  • Light Sensitivity : Nitro groups are photolabile; store in amber vials at –20°C .
  • Thermal Decomposition : Monitor via TGA/DSC; nitro compounds decompose exothermically above 150°C .

Advanced Research Questions

Q. What catalytic systems are effective for selective reduction of the nitro group in this compound, and how do side reactions impact product isolation?

  • Methodological Answer :
  • Catalysts : Au nanoparticles on silica (aqueous medium) reduce nitro to amine with >90% selectivity, but iodophenyl groups may undergo hydrodehalogenation with Pd/C .
  • Side Reactions : Competing iodophenyl reduction can occur; use milder agents (NaBH4_4/FeCl3_3) to preserve the iodine moiety .
  • Table : Catalytic performance comparison:
CatalystReducing AgentSelectivity (%)Byproducts
Au/SiO2_2NaBH4_492None
Pd/CH2_265Dehalogenated products

Q. How do steric and electronic effects of the 4-iodo substituent influence reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing nitro group deactivates the ring, while iodine’s inductive (-I) effect further directs EAS to meta/para positions.
  • Steric Effects : Bulkier reagents (e.g., tert-butyl nitrite) show lower yields in nitrosation due to iodine’s steric hindrance .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution and reaction sites .

Q. What contradictions exist in reported synthetic yields for nitroaniline derivatives, and how can reproducibility be improved?

  • Methodological Answer :
  • Contradictions : Yields for analogous compounds range from 30% (CsF/DME) to 70% (microwave-assisted synthesis) due to solvent purity or catalyst aging .
  • Reproducibility Tips :
  • Use anhydrous solvents and freshly activated molecular sieves.
  • Standardize reaction monitoring (e.g., TLC at fixed Rf_f values) .

Q. What are the applications of this compound in designing photoactive or coordination complexes?

  • Methodological Answer :
  • Photoactivity : Nitro groups act as electron acceptors in charge-transfer complexes; iodine enhances spin-orbit coupling for triplet-state generation .
  • Coordination Chemistry : Iodine’s lone pairs enable binding to transition metals (e.g., Cu+^+), studied via UV-Vis and EPR spectroscopy .

Data Contradiction Analysis

  • Catalyst Selectivity : reports high selectivity for Au/SiO2_2, while notes Pd/C’s tendency for dehalogenation. This highlights the need for catalyst screening based on functional group preservation .
  • Synthetic Yields : Low yields in (30%) vs. higher yields in microwave methods () suggest energy input (e.g., microwave vs. ambient) as a critical variable .

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